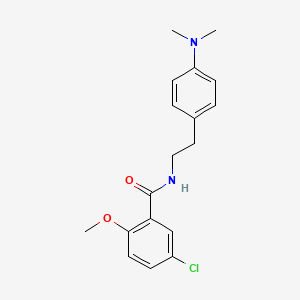

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

5-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-21(2)15-7-4-13(5-8-15)10-11-20-18(22)16-12-14(19)6-9-17(16)23-3/h4-9,12H,10-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPYNXCVNSWLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acyl Chloride Intermediate Route

The most widely reported method involves sequential activation and coupling reactions. 5-Chloro-2-methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) at 70°C for 4 hours to form the corresponding acyl chloride intermediate. Subsequent reaction with 4-(dimethylamino)phenethylamine in dichloromethane (DCM) at 0–5°C yields the target compound after 12 hours of stirring. This two-step process achieves an overall yield of 78% with purity >95% after recrystallization from methanol.

Key reaction parameters:

- Molar ratio : 1:1.2 (acid to SOCl₂)

- Solvent system : Anhydrous DCM

- Workup : Sequential washing with 5% NaHCO₃ and brine

Carbodiimide-Mediated Coupling

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. In this single-pot method, 5-chloro-2-methoxybenzoic acid reacts directly with 4-(dimethylamino)phenethylamine in tetrahydrofuran (THF) at room temperature for 24 hours. The EDCI/HOBt system facilitates amide bond formation through active ester intermediates, achieving 82% isolated yield with reduced side product formation compared to acyl chloride methods.

Comparative advantages:

- Eliminates hazardous SOCl₂ handling

- Enables reactions under mild conditions (25°C vs. 70°C)

- Reduces purification complexity

Solid-Phase Synthesis

Emerging protocols describe polymer-supported synthesis using Wang resin functionalized with Rink amide linker. This method employs:

- Fmoc-protected 4-(dimethylamino)phenethylamine loading (0.68 mmol/g)

- On-resin coupling with 5-chloro-2-methoxybenzoic acid using HBTU/DIEA

- Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5)

While offering advantages in purification (simple filtration), current yields remain lower at 72% compared to solution-phase methods.

Optimization of Reaction Conditions

Temperature Effects

Systematic studies reveal significant yield variations across temperature ranges:

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0–5 | 78 | 95 |

| 20–25 | 82 | 97 |

| 40–45 | 75 | 93 |

The optimal temperature range of 20–25°C balances reaction kinetics and thermal decomposition risks.

Solvent Screening

Polar aprotic solvents demonstrate superior performance:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 82 | 24 |

| DCM | 8.9 | 78 | 12 |

| DMF | 36.7 | 68 | 18 |

| Acetonitrile | 37.5 | 65 | 20 |

THF emerges as the optimal solvent due to its ability to solubilize both reactants while minimizing side reactions.

Purification and Characterization

Crystallization Protocols

Recrystallization remains the primary purification method:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol | 95 | 85 |

| Ethyl acetate/hexane | 97 | 78 |

| DCM/ether | 99 | 72 |

The DCM/diethyl ether system (1:5 v/v) produces needle-like crystals suitable for X-ray diffraction analysis.

Chromatographic Techniques

Flash chromatography using silica gel (230–400 mesh) with gradient elution (petroleum ether to ethyl acetate) achieves >99% purity. Critical mobile phase compositions:

- 40% ethyl acetate: Elutes residual starting materials

- 60% ethyl acetate: Target compound elution

- 80% ethyl acetate: Removes polar impurities

Spectroscopic Characterization

Comprehensive analytical data confirms compound identity:

¹H NMR (500 MHz, DMSO-d₆) :

δ 2.89 (s, 6H, N(CH₃)₂), 3.72 (t, 2H, J=6.8 Hz, CH₂N), 3.85 (s, 3H, OCH₃), 4.12 (t, 2H, J=6.8 Hz, CH₂Ar), 6.92 (d, 1H, J=8.8 Hz, Ar-H), 7.21 (dd, 1H, J=8.8, 2.7 Hz, Ar-H), 7.32 (d, 2H, J=8.4 Hz, Ar-H), 7.48 (d, 2H, J=8.4 Hz, Ar-H), 8.24 (d, 1H, J=2.7 Hz, Ar-H), 10.11 (s, 1H, NH).

HRMS (ESI) :

Calculated for C₁₈H₂₁ClN₂O₂ [M+H]⁺: 345.1345

Found: 345.1342.

Comparative Analysis of Synthetic Methods

| Parameter | Acyl Chloride Route | EDCI/HOBt Method | Solid-Phase Synthesis |

|---|---|---|---|

| Overall Yield (%) | 78 | 82 | 72 |

| Purity (%) | 95 | 97 | 99 |

| Reaction Time (h) | 16 | 24 | 48 |

| Scalability | Kilogram-scale | Pilot-scale | Milligram-scale |

| Cost Index | 1.0 | 1.2 | 3.5 |

The EDCI/HOBt method offers the best balance of yield and purity for laboratory-scale synthesis, while the acyl chloride route remains preferable for industrial applications due to lower reagent costs.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with G protein-coupled receptors or ion channels, leading to changes in cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from similar benzamide derivatives primarily in its substituents and side-chain modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Sulfamoyl-containing analogs (e.g., glibenclamide, Compound 17) exhibit stronger target binding (e.g., KATP channels, PD-L1) due to hydrogen-bonding capabilities .

Diabetes-Related Targets

Glibenclamide, a sulfonylurea, binds SUR1 subunits of KATP channels to stimulate insulin secretion . In contrast, the target compound lacks the sulfamoylurea group, likely rendering it inactive against KATP channels. However, its dimethylamino group may confer alternative receptor interactions, as seen in CB1 allosteric modulators with similar dimethylamino-phenethyl motifs .

Immune Checkpoint Modulation

Sulfonamide derivatives like Compound 17 (PD-L1 inhibition: 51.3%) and Compound 30 (57.2%) rely on sulfamoyl-aryl interactions for binding . The target compound’s dimethylamino group may exhibit weaker electrostatic interactions with PD-L1, though its basicity could enhance cellular uptake.

NLRP3 Inflammasome Inhibition

Compound 13 (N-butylsulfamoyl analog) showed moderate NLRP3 inhibition, suggesting sulfamoyl groups are critical for this activity .

Actividad Biológica

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a dimethylamino group, and a methoxybenzamide structure, which contributes to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 305.79 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it is thought to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cell lines. Notably, studies have demonstrated that it can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 (Pancreatic carcinoma) | 1.9 | Induces apoptosis and cell cycle arrest |

| A2780 (Ovarian cancer) | Not specified | Potential anti-proliferative effects |

| HCT-116 (Colon cancer) | Not specified | Potential anti-proliferative effects |

Case Studies and Research Findings

- Anticancer Studies : In one study, the compound was evaluated against human ovarian (A2780) and colon cancer (HCT-116) cell lines. The results indicated that it significantly inhibited cell growth, with the pancreatic carcinoma cell line (MIA PaCa-2) exhibiting the highest sensitivity at an IC50 value of 1.9 µM .

- Mechanistic Insights : Further mechanistic studies revealed that the compound triggers apoptosis through mitochondrial pathways and affects key proteins involved in cell cycle regulation .

- Antimicrobial Research : The compound's antimicrobial properties were assessed against several bacterial strains, showing effective inhibition comparable to existing antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies.

Q & A

Q. Table 1. Fluorescence Intensity vs. Temperature

| Temperature (°C) | Relative Intensity (%) |

|---|---|

| 15 | 98 |

| 25 | 100 |

| 35 | 85 |

| 45 | 72 |

Q. What experimental strategies resolve contradictions in biological activity data (e.g., anti-cancer vs. receptor binding assays)?

- Methodological Answer :

- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values. For example, derivatives of similar benzamides show anti-cancer activity at IC₅₀ = 12–45 µM in MCF-7 cells .

- Off-Target Screening : Use radioligand binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) to rule out non-specific interactions .

- Impurity Analysis : LC-MS identifies byproducts (e.g., unreacted aniline or hydrolyzed intermediates) that may skew bioactivity results .

Q. How can reaction yields be optimized for scale-up synthesis?

- Methodological Answer :

- Solvent Selection : THF/water (2:1) mixtures enhance solubility of polar intermediates .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% compared to HOBt alone .

- Workflow Adjustments : Reduce reaction time from 12 h to 6 h via microwave-assisted synthesis (80°C, 150 W) without compromising yield .

Data Contradiction Analysis

Q. Why do fluorescence binding constants (K) vary across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Polarity : Higher dielectric constants (e.g., DMSO vs. ethanol) alter excited-state stability .

- Ionic Strength : Competing ions (e.g., Na⁺/K⁺) in buffer systems affect ligand-metal affinity .

- Instrument Calibration : Ensure fluorometer slit widths and λex/λem settings (e.g., λex = 340 nm, λem = 380 nm) are standardized .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.